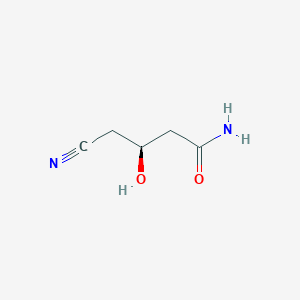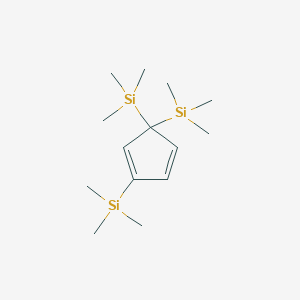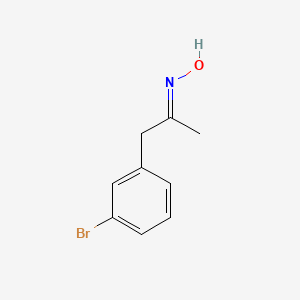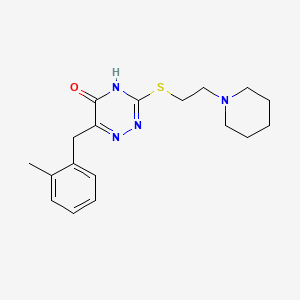
(S)-4-Cyano-3-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Cyano-3-hydroxybutanamide is an organic compound with a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyano-3-hydroxybutanamide typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-hydroxybutanoic acid.
Cyanation: The hydroxyl group is converted to a cyano group using reagents like cyanogen bromide (BrCN) under basic conditions.
Amidation: The cyano group is then converted to an amide using ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Cyano-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 4-Cyano-3-oxobutanamide.
Reduction: 4-Amino-3-hydroxybutanamide.
Substitution: 4-Cyano-3-chlorobutanamide.
Applications De Recherche Scientifique
(S)-4-Cyano-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-4-Cyano-3-hydroxybutanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Cyano-3-hydroxybutanamide: The enantiomer of (S)-4-Cyano-3-hydroxybutanamide, with similar chemical properties but different biological activities.
4-Cyano-3-hydroxybutanoic acid: Lacks the amide group but shares the cyano and hydroxyl functionalities.
4-Cyano-3-oxobutanamide: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its interactions with biological molecules, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C5H8N2O2 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(3S)-4-cyano-3-hydroxybutanamide |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m0/s1 |
Clé InChI |
JGNICYPMHKZAGS-BYPYZUCNSA-N |
SMILES isomérique |
C(C#N)[C@@H](CC(=O)N)O |
SMILES canonique |
C(C#N)C(CC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B13823352.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)

![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)





![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)

